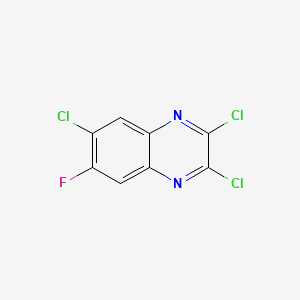

2,3,6-Trichloro-7-fluoroquinoxaline

説明

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are fundamental building blocks in modern chemical science, forming the core of a vast array of biologically active compounds and functional materials. Their prevalence is highlighted by the fact that a majority of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic ring. researchgate.net These structures are integral to numerous natural products, including alkaloids, vitamins, and antibiotics. ijrti.org The presence of nitrogen atoms within a cyclic framework imparts unique electronic properties, influences molecular geometry, and provides sites for hydrogen bonding, all of which are critical for molecular interactions with biological targets. ijrti.org This versatility has led to their widespread use in pharmaceuticals, agrochemicals, dyes, and polymers. ijrti.org The ongoing demand for new and more effective molecules in these areas continues to drive research into the synthesis and functionalization of nitrogen-containing heterocycles.

Overview of the Quinoxaline (B1680401) Scaffold as a Core Structural Motif

The quinoxaline scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a prominent member of the nitrogen-containing heterocycle family. nih.gov This structural motif is of significant interest in medicinal chemistry due to its presence in compounds exhibiting a wide spectrum of pharmacological activities. ijrti.org Quinoxaline derivatives have been investigated for their potential as antimicrobial, antiviral, anticancer, and antimalarial agents. ijrti.orgnih.gov The versatility of the quinoxaline core allows for structural modifications at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile. The synthesis of quinoxalines is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that allows for the introduction of diverse substituents. ijrti.org

Specific Focus on Halogenated Quinoxalines in Advanced Research Contexts

The introduction of halogen atoms onto the quinoxaline scaffold gives rise to halogenated quinoxalines, a subclass of compounds with distinct and often enhanced properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of electron-withdrawing halogen atoms can also alter the reactivity of the quinoxaline ring system, making it a valuable intermediate for further chemical transformations. smolecule.com

Halogenated quinoxalines are actively explored in various research domains. For instance, they serve as key intermediates in the synthesis of more complex molecules, including those with applications in materials science as organic light-emitting diodes (OLEDs) and in medicinal chemistry as potent therapeutic agents. smolecule.com The specific placement of halogen atoms can direct the regioselectivity of subsequent reactions, providing a strategic tool for the construction of complex molecular architectures. Research into halogenated quinoxalines continues to yield compounds with promising biological activities, underscoring their importance in the development of new technologies and medicines. researchgate.net

Chemical Profile of 2,3,6-Trichloro-7-fluoroquinoxaline

The compound this compound is a specific example of a polyhalogenated quinoxaline. Its chemical properties are largely dictated by the presence of three chlorine atoms and one fluorine atom attached to the quinoxaline core.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1217303-10-0 |

| Molecular Formula | C₈H₂Cl₃FN₂ |

| Molecular Weight | 251.47 g/mol |

| Appearance | White solid google.com |

| Melting Point | 155 °C google.com |

Data sourced from available chemical supplier information and patent literature.

Synthesis of this compound

A documented method for the preparation of this compound involves a one-pot reaction starting from 4-chloro-5-fluoro-1,2-phenylenediamine. This synthesis is outlined in a Chinese patent and proceeds through the following steps:

The initial step involves the reaction of 4-chloro-5-fluoro-1,2-phenylenediamine with oxalic acid. The molar ratio of the diamine to oxalic acid is preferably between 1:1 and 1:1.2. google.com This condensation reaction forms a dihydroxyquinoxaline intermediate.

The intermediate is then treated with phosphorus oxychloride, which acts as a chlorinating agent, to yield the final product, this compound. google.com The reaction is typically carried out in an aromatic organic solvent such as toluene (B28343) or xylene at a temperature of 110 °C. google.com

Table 2: Synthesis of this compound

| Reactants | Reagents/Solvents | Product |

|---|---|---|

| 4-chloro-5-fluoro-1,2-phenylenediamine, Oxalic acid | Phosphorus oxychloride, Toluene or Xylene | This compound |

Based on the synthetic route described in patent CN108191778B. google.com

Research Applications and Future Directions

While specific, in-depth research applications for this compound are not extensively detailed in publicly available literature, its structural features suggest its utility as a chemical intermediate in several areas of research.

As a polyhalogenated quinoxaline, this compound is a versatile building block for the synthesis of more complex molecules. The chlorine atoms, particularly at the 2- and 3-positions of the pyrazine ring, are susceptible to nucleophilic substitution reactions. researchgate.net This allows for the introduction of a wide range of functional groups, leading to the creation of diverse libraries of quinoxaline derivatives for screening in drug discovery programs.

The presence of both chlorine and fluorine atoms on the benzene ring can influence the electronic properties and biological activity of any resulting derivatives. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. smolecule.com Therefore, this compound represents a valuable starting material for the development of novel therapeutic agents, potentially with antimicrobial or antifungal properties, which are common activities for halogenated quinoxalines. smolecule.com

In the realm of materials science, halogenated aromatic compounds are often used as precursors for the synthesis of organic electronic materials. The specific substitution pattern of this compound could be leveraged to create novel materials with tailored electronic and photophysical properties.

Future research on this compound would likely focus on exploring its reactivity in various chemical transformations and synthesizing new derivatives. Subsequent evaluation of these new compounds for their biological activities or material properties would be a logical progression.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,6-trichloro-7-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYATAUOZJAIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80709064 | |

| Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217303-10-0 | |

| Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Halogenated Quinoxalines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be elucidated.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of 2,3,6-Trichloro-7-fluoroquinoxaline is anticipated to be simple, exhibiting two signals in the aromatic region. These signals would correspond to the two protons on the benzene (B151609) ring at positions 5 and 8. Due to the electron-withdrawing effects of the chlorine and fluorine substituents, these protons are expected to be deshielded and resonate at a downfield chemical shift, likely between 7.5 and 8.5 ppm. The signals would appear as doublets due to coupling with each other and potentially show further splitting due to coupling with the fluorine atom. The proton at position 5 would likely be coupled to the fluorine at position 7, and the proton at position 8 would also experience coupling, though likely to a lesser extent.

¹³C NMR: The carbon NMR spectrum would provide information on the eight distinct carbon atoms in the quinoxaline (B1680401) core. The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-2, C-3, C-6, and C-7) are expected to show significant downfield shifts. Carbons of the pyrazine (B50134) ring (C-2 and C-3) would likely resonate in the region of 140-150 ppm. The carbons of the benzene ring would also exhibit distinct signals, with their chemical shifts influenced by the halogen substituents. The carbon atom bonded to fluorine (C-7) would appear as a doublet due to one-bond carbon-fluorine coupling, a characteristic feature that aids in its assignment.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity (due to ¹⁹F) |

|---|---|---|

| C-2, C-3 | 140 - 150 | Singlet |

| C-4a, C-8a | 135 - 145 | Singlet/Doublet |

| C-5, C-8 | 125 - 135 | Doublet |

| C-6 | 130 - 140 | Singlet |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HMBC, HMQC) for Regioselectivity and Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the regiochemistry of the substituents.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-5 and H-8), confirming their adjacent relationship on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals at positions 5 and 8 to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity. It would reveal correlations between protons and carbons that are two or three bonds away. For instance, the proton at position 5 (H-5) would be expected to show correlations to carbons C-4a, C-7, and C-6. Similarly, H-8 would show correlations to C-8a, C-4a, and C-6. Crucially, long-range couplings from the protons to the fluorine-bearing carbon (C-7) and chlorine-bearing carbons (C-6) would confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₈H₂Cl₃FN₂), the exact molecular weight can be calculated. The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to this weight.

A characteristic feature of the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of three chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion region would display a distinctive cluster of peaks (M⁺, M+2, M+4, M+6) with relative intensities indicative of three chlorine atoms.

Fragmentation analysis would likely proceed through the sequential loss of chlorine atoms and potentially the elimination of HCN from the pyrazine ring, which are common fragmentation pathways for halogenated quinoxalines.

Predicted Mass Spectrometry Data:

| Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-2Cl]⁺ | Loss of two chlorine atoms |

| [M-3Cl]⁺ | Loss of three chlorine atoms |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR)) for Functional Group Identification

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the benzene ring would appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline ring system would result in a series of sharp to medium intensity bands between 1400 and 1600 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, generally between 600 and 800 cm⁻¹. The presence of multiple C-Cl bonds would likely result in strong, complex absorptions in this area.

C-F Stretching: The carbon-fluorine stretch is known to produce a strong absorption band, typically in the range of 1000-1300 cm⁻¹. This would be a prominent feature in the spectrum.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be observed at lower frequencies, typically between 700 and 900 cm⁻¹.

Electronic Spectroscopy (e.g., UV/Vis) for Chromophoric and Photophysical Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and chromophoric system. Quinoxaline and its derivatives are known to be chromophoric and typically exhibit multiple absorption bands in the UV region.

The spectrum of this compound is expected to show characteristic absorptions corresponding to π → π* transitions within the aromatic system. These would likely appear as two or more distinct bands, typically between 250 and 350 nm. The presence of halogen substituents can influence the position and intensity of these absorption maxima (λmax) through their electronic effects on the quinoxaline core.

Electron Paramagnetic Resonance (EPR) for Investigating Reactive Intermediates in Photoinduced Processes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to detect and study species with unpaired electrons, such as radicals. For a diamagnetic molecule like this compound, EPR would not yield a signal under normal conditions.

However, EPR becomes a powerful tool when investigating photoinduced processes. mdpi.comnih.govresearchgate.net If the molecule is irradiated with light (e.g., UVA), it can be promoted to an excited state. This excited state can then participate in reactions, such as electron transfer, leading to the formation of radical ions or other reactive intermediates. mdpi.comnih.govresearchgate.net In such experiments, EPR spectroscopy, often combined with techniques like spin trapping, can be used to detect and identify these transient paramagnetic species. mdpi.comnih.govresearchgate.net For halogenated quinoxalines, photoexcitation can lead to the generation of reactive oxygen species (ROS) if conducted in the presence of oxygen. mdpi.comnih.govresearchgate.net

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

An exhaustive search of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While the application of single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state, providing invaluable information on bond lengths, bond angles, and intermolecular interactions, no published crystal structure for this specific halogenated quinoxaline could be located.

The determination of a crystal structure for this compound would require the synthesis of a high-purity crystalline sample suitable for diffraction experiments. Subsequent analysis would reveal critical structural parameters, including the unit cell dimensions, the symmetry of the crystal lattice (space group), and the exact positioning of each atom within the asymmetric unit. This empirical data is fundamental for understanding the molecule's conformation, the planarity of the quinoxaline ring system, and the spatial relationship between the chloro and fluoro substituents.

Furthermore, an analysis of the crystal packing would shed light on the nature and geometry of intermolecular forces, such as halogen bonding, π-π stacking, and other non-covalent interactions. These interactions are pivotal in governing the supramolecular architecture and influencing the material's bulk properties.

Given the absence of experimental crystallographic data, any detailed discussion on the solid-state molecular and crystal structure of this compound remains speculative. Computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical predictions of its geometric parameters and molecular orbitals, but these would await experimental validation through X-ray crystallography.

Should the crystal structure of this compound be determined and published in the future, the following tables would be populated with the precise experimental data.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈HCl₃FN₂ |

| Formula weight | 251.46 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? g/cm³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm³ |

| Theta range for data collection | ? to ? ° |

| Index ranges | ? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ? |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Absorption correction | Data not available |

| Max. and min. transmission | ? and ? |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| Cl(1)-C(2) | Data not available | N(1)-C(2)-C(3) | Data not available |

| Cl(2)-C(3) | Data not available | C(2)-C(3)-N(4) | Data not available |

| Cl(3)-C(6) | Data not available | C(3)-N(4)-C(4a) | Data not available |

| F(1)-C(7) | Data not available | C(5)-C(6)-C(7) | Data not available |

| N(1)-C(2) | Data not available | C(6)-C(7)-C(8) | Data not available |

| N(1)-C(8a) | Data not available | C(7)-C(8)-C(8a) | Data not available |

| C(4a)-C(8a) | Data not available | C(2)-N(1)-C(8a) | Data not available |

Computational Chemistry and Theoretical Studies on Halogenated Quinoxaline Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a cornerstone for calculating the electronic and geometric properties of molecular systems, including halogenated quinoxalines. nih.govmdpi.com By solving the Kohn-Sham equations, DFT methods can accurately predict molecular geometries, such as bond lengths and angles, as well as electronic properties like dipole moments and charge distributions. nih.gov These calculations are typically performed using specific functionals, such as B3LYP or B3PW91, combined with a basis set like TZVP, which provides a good balance between accuracy and computational cost. nih.gov

For a molecule like 2,3,6-Trichloro-7-fluoroquinoxaline, DFT calculations would begin with geometry optimization to find the lowest energy conformation. The results would provide precise data on the planarity of the quinoxaline (B1680401) ring and the spatial orientation of the halogen substituents. The electronic structure analysis reveals how the electron density is distributed across the molecule, influenced by the electronegativity of the nitrogen, chlorine, and fluorine atoms. This information is crucial for understanding the molecule's stability and potential interaction sites.

Table 1: Representative Calculated Geometric Parameters for a Substituted Quinoxaline Ring

| Parameter | Typical Value (DFT) | Significance |

| C-C Bond Length (Aromatic) | 1.39 - 1.42 Å | Indicates the aromatic character of the fused rings. |

| C-N Bond Length | 1.33 - 1.37 Å | Shorter than a C-C single bond, showing partial double bond character. |

| C-Cl Bond Length | ~1.74 Å | Reflects the covalent bond between carbon and chlorine. |

| C-F Bond Length | ~1.35 Å | Shorter and stronger than the C-Cl bond due to fluorine's high electronegativity. |

| C-N-C Bond Angle | ~116° - 118° | Defines the geometry of the pyrazine (B50134) ring within the quinoxaline core. |

| Dihedral Angles | Near 0° or 180° | Confirms the planarity of the quinoxaline ring system. |

Note: The values are typical representations derived from DFT studies on related heterocyclic compounds and may vary slightly for this compound.

Molecular Orbital Analysis (e.g., HOMO-LUMO) and Electron Density Distributions

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.ar The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability, whereas a small gap implies higher reactivity. researchgate.net

In halogenated quinoxalines, the distribution of HOMO and LUMO orbitals is heavily influenced by the substituents. For this compound, the HOMO is typically distributed over the electron-rich quinoxaline ring, while the LUMO may be localized on the pyrazine part of the ring system, influenced by the electron-withdrawing halogen atoms. This distribution determines where the molecule is most likely to undergo electrophilic or nucleophilic attack. Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich (negative potential, typically near the nitrogen atoms) and electron-poor (positive potential) regions of the molecule.

Table 2: Illustrative Frontier Orbital Energies for Halogenated Aromatic Systems

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Quinoxaline (unsubstituted) | -6.11 | -1.25 | 4.86 |

| Dichloro-derivative (generic) | -6.47 | -1.64 | 4.83 |

| Trichloro-fluoro-derivative (estimated) | -6.60 | -2.10 | 4.50 |

Note: Data for unsubstituted and dichloro-quinoxaline are based on representative DFT calculations researchgate.net. Values for the trichloro-fluoro derivative are estimated to show the trend of increasing substitution.

Prediction of Reactivity and Regioselectivity through Quantum Chemical Parameters

Quantum chemical calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions. scienceopen.com By calculating various reactivity descriptors derived from DFT, chemists can anticipate the most likely sites for chemical attack on a molecule like this compound.

Key parameters include:

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help identify the most electrophilic and nucleophilic sites.

Local Softness and Hardness: These concepts, rooted in the Hard and Soft Acids and Bases (HSAB) principle, help predict the outcome of reactions. mdpi.com A soft nucleophile will preferentially attack a soft electrophilic site on the molecule, and vice versa.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. Negative potential regions (red/yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack.

For electrophilic aromatic substitution, computational methods like the RegioSQM approach can predict the most likely site of substitution by calculating the relative energies of intermediates (such as a σ-complex or halonium ion). wuxiapptec.comnih.gov A lower energy for the intermediate corresponds to a lower activation energy for that reaction pathway, indicating the preferred site of reaction. wuxiapptec.com For this compound, these calculations would weigh the activating/deactivating and directing effects of the four halogen substituents to predict the outcome of further functionalization.

Investigations of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding in Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a complex interplay of intermolecular forces. In halogenated quinoxaline systems, weak hydrogen bonds and halogen bonds are often the dominant structure-directing interactions. rsc.orgresearchgate.net

Hydrogen Bonding: Although lacking classic O-H or N-H donors, quinoxaline derivatives can form weak C-H···N and C-H···Halogen hydrogen bonds. rsc.org The nitrogen atoms in the pyrazine ring are effective hydrogen bond acceptors, often leading to the formation of chains or dimeric motifs in the crystal structure.

Halogen Bonding: This is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base), such as a nitrogen atom or another halogen. researchgate.net Interactions like Cl···N or even Cl···Cl can play a significant role in the crystal packing, competing with or complementing hydrogen bonds. rsc.orgresearchgate.net

Computational studies, often using tools like CrystalExplorer, can quantify the energies of these different interactions, revealing which forces are most influential in the crystal packing of a specific compound. rsc.org The balance between hydrogen bonding, halogen bonding, and π-π stacking interactions determines the final crystal structure and can influence physical properties like melting point and solubility. mdpi.com

Table 3: Common Intermolecular Interactions in Halogenated Quinoxaline Crystals

| Interaction Type | Donor | Acceptor | Typical Geometry/Significance |

| Hydrogen Bond | C-H | N (quinoxaline) | Forms 1D chains or dimers, directing crystal growth. rsc.org |

| Hydrogen Bond | C-H | Halogen (Cl, F) | Weaker interactions that contribute to overall packing stability. rsc.org |

| Halogen Bond | C-Cl | N (quinoxaline) | A directional interaction influencing molecular orientation. |

| Halogen Bond | C-Cl | Cl-C | Type II halogen-halogen interactions contribute to layer formation. researchgate.net |

| π-π Stacking | Quinoxaline Ring | Quinoxaline Ring | Face-to-face or offset stacking of aromatic rings adds cohesive energy. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Agrochemical and Medicinal Research Contexts

The quinoxaline scaffold is a privileged structure in medicinal chemistry and agrochemical research, appearing in numerous compounds with biological activity. nih.govnih.gov Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein or enzyme. johnshopkins.edu

The process involves:

Obtaining the 3D structures of the ligand (optimized using quantum chemistry methods) and the target protein (often from a database like the PDB).

Using a docking program (e.g., LeDock, AutoDock) to systematically sample different orientations and conformations of the ligand within the protein's binding pocket. nih.gov

Scoring the different poses based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy suggests a more stable and favorable interaction.

Docking studies on quinoxaline derivatives have been used to predict their potential as anticancer agents (e.g., by inhibiting EGFR or c-Kit tyrosine kinase), antimicrobial agents, or other therapeutic targets. nih.govnih.gov The simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the active site, providing a rationale for the observed biological activity and guiding the design of more potent analogues. rsc.org

Table 4: Representative Molecular Docking Results for a Quinoxaline Derivative

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| c-Kit Tyrosine Kinase (1T46) | Quinoxaline-Isatin Hybrid | -9.5 | Cys673, Glu671, Asp810 |

| EGFR (example) | Quinoxaline Derivative 4i | -8.2 (Docking Score) | Met793, Leu718, Gly796 |

| S. aureus DNA Gyrase | Quinoxaline-Hydrazone | -7.8 | Asp79, Gly77, Ser80 |

Note: This table presents example data from docking studies on various quinoxaline derivatives to illustrate the type of information obtained. nih.govnih.govjohnshopkins.edu The specific results for this compound would depend on the chosen protein target.

Structure Activity Relationship Sar Investigations in Halogenated Quinoxaline Research

Impact of Halogen Substituents (Chlorine and Fluorine) on Molecular Properties and Activity

The introduction of chlorine and fluorine atoms onto the quinoxaline (B1680401) ring system profoundly alters its molecular properties and subsequent activity. rsc.org Halogenation is a recognized strategy for optimizing the photoelectric properties of quinoxaline derivatives. osti.gov Both fluorine and chlorine are electron-withdrawing groups, and their incorporation generally leads to a downshift in the frontier molecular orbital energy levels (HOMO and LUMO). rsc.orgresearchgate.net This modification of the electronic architecture is fundamental to the molecule's behavior in both biological and materials contexts.

Chlorination, in particular, has been noted as a versatile and cost-effective method for modifying conjugated polymers used in polymer solar cells. nih.gov Studies comparing fluorination and chlorination have revealed that chlorination can be more effective at broadening absorption spectra and lowering molecular energy levels. researchgate.net For instance, in the development of n-channel organic semiconductors, chlorinated quinoxalineimides (QI) demonstrated improved electron mobilities compared to their unsubstituted counterparts. rsc.org The incorporation of either fluorine or chlorine onto the QI framework resulted in more compact molecular packing in single-crystal structures, which facilitates charge carrier transport. rsc.org

The nature of the halogen also influences the biological activity profile. In studies on quinoxaline-1,4-dioxides, the presence of a halogen atom in the quinoxaline core was generally found to enhance biological activity, with chlorine often being particularly significant. mdpi.com The electron-withdrawing nature of these halogens is considered an essential requirement for increasing antifungal activity in certain thiazolidinone-containing quinoxaline-1,4-di-N-oxides. nih.gov

| Halogen Substituent | Impact on Molecular Properties | Effect on Activity/Application | Reference |

|---|---|---|---|

| Chlorine (Cl) | Effectively downshifts molecular energy levels; broadens absorption spectra; promotes compact molecular packing. | Improves electron mobility in organic semiconductors; enhances antifungal and antitrypanosomal activity. | rsc.orgresearchgate.netmdpi.com |

| Fluorine (F) | Downshifts frontier molecular orbital energy levels; can improve backbone coplanarity through noncovalent interactions. | Enhances electron transport in n-channel materials; critical for antileishmanial activity in some derivatives. | rsc.orgmdpi.comd-nb.info |

Positional Effects of Halogenation on Electronic Properties and Reactivity Profiles

The specific location of halogen atoms on the quinoxaline ring is as critical as their presence. The electronic properties and reactivity of the molecule are highly sensitive to the substitution pattern. For example, in the context of antifungal quinoxaline-1,4-di-N-oxides, the presence of an electron-withdrawing halogen at the C7 position was found to be a significant factor. nih.gov 3D-QSAR models revealed that substituents at the C7 position could significantly impact antimycobacterial activity, with bulky and electronegative groups being favorable. nih.gov

In the field of organic electronics, the positioning of chlorine atoms has been systematically studied to understand its effect on photovoltaic characteristics. nih.gov A study involving three chlorinated quinoxaline-based polymers, where chlorine atoms were selectively introduced at different positions, demonstrated that these positional changes significantly influenced the power conversion efficiency (PCE) of polymer solar cells. nih.gov For instance, a polymer with chlorine atoms at the 4- and 5-positions of the thiophene (B33073) moieties attached to the quinoxaline unit exhibited a higher PCE compared to other isomers. nih.gov This improvement was attributed to a deeper HOMO energy level and more favorable morphological features in the blended film. nih.gov

Similarly, research on antiproliferative oxiranyl-quinoxaline derivatives showed that the position of a fluorine substituent on an attached phenyl ring could dramatically alter its effect. mdpi.com A fluorine atom in the meta position improved antiproliferative activity, whereas other halogen substitutions led to a loss of activity, likely due to steric hindrance effects. mdpi.com This highlights the intricate relationship between the substitution position, steric factors, and the resulting biological outcome.

Correlations between Substitution Patterns and Broad Biological Activity Profiles

The substitution pattern of halogens on the quinoxaline core directly correlates with a wide range of biological activities. The combination of different halogens, as seen in 2,3,6-Trichloro-7-fluoroquinoxaline, creates a unique electronic and steric profile that can be optimized for specific biological targets.

Systematic studies have established clear links between halogenation patterns and bioactivity:

Antifungal and Antimycobacterial Activity : For a series of thiazolidinone-containing quinoxaline-1,4-di-N-oxides, having an electron-withdrawing group like fluorine or chlorine on the quinoxaline ring was deemed essential for potent antifungal activity. nih.gov The absence of such groups or their replacement with electron-donating groups led to a significant reduction or complete loss of activity. nih.gov

Antileishmanial Activity : The presence of a halogen atom, particularly at position 7 of the quinoxaline ring, was identified as a critical factor for activity against Leishmania amazonensis. mdpi.com

Antiproliferative Activity : In a study of oxiranyl-quinoxaline derivatives, the antiproliferative effects were highly dependent on the substitution at position 2 of the quinoxaline core and the halogenation pattern on an appended phenyl group. mdpi.com The replacement of a chlorine atom at the 2-position with a phenylacetylene (B144264) group, combined with different halogen substitutions on the phenyl ring, resulted in varied activities against neuroblastoma cell lines. mdpi.com

Antitrypanosomal Activity : Research on quinoxaline 1,4-dioxides indicated that electron-withdrawing groups, such as halogens, on the heterocyclic nucleus enhanced activity against Trypanosoma cruzi, while electron-donating groups were detrimental. mdpi.com

| Biological Activity | Favorable Substitution Pattern | Reference |

|---|---|---|

| Antifungal | Electron-withdrawing halogen (F, Cl) on the quinoxaline ring. | nih.gov |

| Antimycobacterial | Sterically bulky and electronegative substituent at the C7 position. | nih.gov |

| Antileishmanial | Halogen atom at the C7 position of the quinoxaline core. | mdpi.com |

| Antiproliferative | Activity is sensitive to substitution at C2 and the position of halogens on appended aromatic rings (e.g., meta-fluoro). | mdpi.com |

| Antitrypanosomal | Electron-withdrawing groups on the quinoxaline nucleus. | mdpi.com |

Stereochemical Considerations and Their Influence on Halogenated Quinoxaline Activity

Stereochemistry adds another layer of complexity and opportunity in the design of halogenated quinoxaline derivatives. The spatial arrangement of atoms can significantly influence how a molecule interacts with its biological target.

In the synthesis of novel oxiranyl-quinoxaline derivatives, reactions often furnish a pair of diastereoisomers (cis and trans). mdpi.com These isomers, despite having the same chemical formula and connectivity, can exhibit different biological activities. Each diastereomer from a synthesized series was evaluated separately for its antiproliferative effects, underscoring the importance of stereochemical configuration in determining biological outcomes. mdpi.com

Advanced Research Applications of Halogenated Quinoxalines As Chemical Scaffolds

Applications in Agrochemical Design and Development

The structural versatility of the halogenated quinoxaline (B1680401) core has been extensively explored in the search for novel pesticides. usda.govnih.gov Research has demonstrated that derivatives of this scaffold can exhibit potent herbicidal, fungicidal, and insecticidal activities. usda.govnih.gov The specific type and position of halogen substituents on the quinoxaline ring are critical in determining the nature and extent of its agrochemical bioactivity.

Design Principles for Herbicidal Activity

The design of quinoxaline-based herbicides often centers on the principle of enzyme inhibition within critical plant metabolic pathways. A primary strategy involves creating molecules that act as inhibitors of key enzymes such as protoporphyrinogen (B1215707) oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgsci-hub.se

Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a crucial enzyme in the biosynthesis of chlorophyll. Its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage and cell death in the presence of light. Quinoxaline derivatives have been designed to fit into the active site of this enzyme, and mode-of-action studies have confirmed that some quinoxaline compounds function as PPO-inhibiting herbicides. nih.govacs.org

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is vital for the synthesis of plastoquinone (B1678516) and tocopherol. Blocking this enzyme leads to the depletion of these essential compounds, resulting in the characteristic bleaching of new plant tissues, stunted growth, and eventual death. sci-hub.se The design of HPPD-inhibiting herbicides based on the quinoxaline scaffold often involves incorporating a triketone moiety, which chelates with the Fe(II) ion in the enzyme's active site.

For a compound like 2,3,6-trichloro-7-fluoroquinoxaline, the presence of multiple halogen atoms is a key design feature. Halogens can influence the molecule's binding affinity to the target enzyme and its metabolic stability within the plant. The specific substitution pattern of chlorine and fluorine atoms would be instrumental in optimizing herbicidal potency and selectivity. In some cases, quinoxaline derivatives have also been developed as herbicide safeners, which protect crops from herbicide injury by enhancing the crop's metabolic detoxification pathways, such as increasing the activity of glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. sci-hub.se

Design Principles for Fungicidal Activity

The development of quinoxaline-based fungicides relies on identifying structural features that confer potent and broad-spectrum activity against pathogenic fungi. mdpi.com Research has shown that certain quinoxaline derivatives are effective against a range of plant pathogens, including Rhizoctonia solani and species of Colletotrichum. nih.govrsc.org

Key design principles include:

Substitution Pattern: The nature and position of substituents on the quinoxaline ring are paramount. Studies have shown that halogen substitutions can significantly enhance antifungal activity. mdpi.com For instance, certain chlorinated quinoxaline derivatives have demonstrated superior efficacy against R. solani compared to commercial fungicides. mdpi.com

Structural Modifications: The addition of specific functional groups, such as hydrazide moieties, to the quinoxaline scaffold has been a successful strategy. This approach has yielded compounds with impressive inhibitory effects against multiple pathogenic fungi. mdpi.com

Bioisosteric Replacement: Modifying the core structure, for example by altering the position of heteroatoms or functional groups, can lead to enhanced biological activity. This strategy has been used to develop quinoline-based fungicides that surpass the performance of existing commercial products. mdpi.com

For this compound, its polychlorinated and fluorinated structure would be investigated for its ability to disrupt fungal cellular processes. The combination of different halogens can modulate the compound's lipophilicity and electronic properties, influencing its ability to penetrate fungal cell walls and interact with molecular targets.

Design Principles for Insecticidal Activity

Quinoxaline derivatives have also emerged as a promising scaffold for the development of new insecticides. nih.govacs.org The design strategy often involves combining the quinoxaline ring with other known insecticidal pharmacophores to create hybrid molecules with enhanced potency. acs.org

Design approaches include:

Hybrid Molecule Synthesis: A successful approach involves creating hybrids of the quinoxaline moiety with other heterocyclic rings known for insecticidal properties, such as pyrimidine (B1678525) or thiazolidinone. acs.org This strategy aims to produce compounds with novel modes of action or improved activity against specific pests like aphids. acs.org

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the quinoxaline ring helps in identifying the key structural features required for toxicity against target insects. For example, attaching electron-withdrawing groups to a thiazolidinone ring linked to the quinoxaline core has been shown to increase insecticidal potential. acs.org

Target-Based Design: While not always fully elucidated, some quinoxaline derivatives are thought to act as inhibitors of nicotinic acetylcholine (B1216132) receptors. acs.org Molecular docking studies are often employed to predict and understand the binding interactions between the designed compounds and their potential protein targets within the insect's nervous system. acs.orgresearchgate.net

The specific halogenation pattern of this compound makes it a candidate for investigation as a core structure in novel insecticides. The chlorine and fluorine atoms can influence binding to target receptors and affect the compound's metabolic fate within the insect.

Molecular Basis of Action and Target Interactions in Agrochemical Contexts

The efficacy of halogenated quinoxalines as agrochemicals is rooted in their specific interactions with molecular targets within the pest or weed.

In Herbicides: For HPPD inhibitors, the molecular action involves the diketone portion of the molecule forming a bidentate interaction with the Fe(II) ion at the enzyme's active site. Furthermore, π-π stacking interactions can occur between the quinoxaline ring and conserved phenylalanine residues in the enzyme, strengthening the binding and inhibition. sci-hub.se For PPO inhibitors, the quinoxaline derivative binds to the active site of the enzyme, blocking the conversion of protoporphyrinogen IX to protoporphyrin IX and triggering lethal photo-oxidative stress. nih.govacs.org

In Fungicides: The precise molecular targets for many quinoxaline-based fungicides are still under investigation. However, it is understood that these compounds can disrupt cell morphology. Scanning electron microscopy has shown that effective quinoxaline derivatives can cause significant damage to the cellular structure of fungi like Rhizoctonia solani. rsc.org

In Insecticides: The molecular basis of action for many quinoxaline insecticides involves targeting the nervous system. Molecular docking studies suggest that these compounds can bind within the active sites of key proteins, such as those in the olfactory system or neurotransmitter receptors. acs.org For example, the thiazolidinone moiety of some quinoxaline hybrids has been shown to form hydrogen bonds with specific amino acid residues (e.g., Trp143) in target insect proteins. acs.org

Table 1: Agrochemical Applications of Quinoxaline Derivatives

| Activity | Molecular Target/Mechanism | Key Design Principles | Relevant Compound Classes |

|---|---|---|---|

| Herbicidal | Protoporphyrinogen Oxidase (PPO) Inhibition; 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition. acs.orgsci-hub.se | Incorporation of triketone moieties; specific halogenation patterns to enhance enzyme binding. sci-hub.se | Triketone-quinoxaline hybrids; Phenyl-substituted quinoxalinones. acs.org |

| Fungicidal | Disruption of fungal cell morphology. rsc.org | Halogen substitutions to increase potency; addition of functional groups like hydrazides. mdpi.com | Quinoxaline-2-oxyacetate hydrazides; Halogenated quinoxalines. mdpi.com |

| Insecticidal | Inhibition of nervous system proteins (e.g., nicotinic acetylcholine receptors). acs.org | Creation of hybrid molecules with other insecticidal pharmacophores (e.g., thiazolidinone). acs.org | Pyrimido[1,2-a]quinoxalines; Thiazolidin-3-yl-quinoxalines. acs.org |

Contributions to Medicinal Chemistry Research Scaffolds

Beyond agriculture, the quinoxaline nucleus is a cornerstone in medicinal chemistry, forming the basis for drugs with a wide array of therapeutic properties. The introduction of N-oxide functionalities to the quinoxaline ring creates a class of compounds—quinoxaline N-oxides—that are particularly valuable as versatile building blocks for creating new drug candidates. nih.govnih.govacs.org

Quinoxaline N-Oxides as Versatile Building Blocks for Scaffold Derivatization

Quinoxaline 1,4-di-N-oxides (QdNOs) are a class of heterocyclic N-oxides that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic properties. nih.govnih.govresearchgate.net Their significance in medicinal chemistry stems not only from their inherent bioactivity but also from the chemical reactivity of the N-oxide groups, which makes them highly versatile for further chemical modification.

The N-oxide group is highly polar and can form strong hydrogen bonds, which can increase the water solubility of a drug molecule. acs.org More importantly, the N-oxide can act as a prodrug element. In the low-oxygen (hypoxic) environments characteristic of solid tumors or certain bacterial infections, the N-oxide can be enzymatically reduced. nih.gov This reduction can unmask a cytotoxic agent or generate reactive radical species that are damaging to the target cells.

The synthesis of quinoxaline N-oxides typically involves the oxidation of the parent quinoxaline. acs.org Once formed, the N-oxide functionality opens up numerous pathways for derivatization:

C-H Arylation: Quinoxaline N-oxides can undergo direct C-H arylation reactions, allowing for the introduction of various aryl groups onto the heterocyclic core without the need for pre-functionalization. acs.org This provides a streamlined method for creating libraries of diverse compounds.

Nucleophilic Substitution: The presence of the N-oxide activates the quinoxaline ring, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines and carboxylates. rsc.org

Scaffold for Complex Molecules: The derivatized quinoxaline N-oxide can serve as an intermediate for synthesizing more complex molecules. For example, they have been used as the starting point for potent angiotensin II receptor antagonists and antimycobacterial agents. acs.orgnih.gov

A compound like this compound could be converted to its corresponding N-oxide. This new molecule would then serve as a highly reactive and versatile building block. The chlorine atoms at the 2- and 3-positions, already activated for nucleophilic displacement, would become even more reactive, allowing for the strategic introduction of various side chains to build complex molecules with potential therapeutic applications.

Rational Design of New Quinoxaline Derivatives for Diverse Biological Targets

The rational design of novel therapeutic agents frequently employs polyfunctionalized scaffolds that permit selective modification and diversification. Halogenated quinoxalines, such as this compound, represent versatile starting materials in medicinal chemistry due to their inherent reactivity and the ability of halogen atoms to serve as handles for cross-coupling reactions.

Research has demonstrated the utility of a closely related precursor, 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, which is efficiently synthesized in a one-step annulation reaction between 4-fluoroaniline (B128567) and 1,1,2-trichloro-2-nitroethene. researchgate.net This polyfunctionalized building block allows for selective chemical modifications at both the chloronitrone and the amide units, leading to a diverse library of new quinoxaline derivatives. researchgate.net The electronic properties of this starting material have been studied using density functional theory (DFT) to understand and predict its unique reactivity. researchgate.net

A key strategy in the diversification of these scaffolds is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the arylation of chloro-substituted quinoxaline N-oxides with various arylboronic acids, yielding novel 2-arylquinoxaline N-oxides. researchgate.net The scope of this reaction has been explored, and DFT calculations have been employed to evaluate the role of sterically demanding boronic acids in the coupling process. researchgate.net The resulting derivatives have been screened for potential therapeutic applications, with studies reporting specific cytotoxic effects against tumor cell lines and antimalarial activity. researchgate.net This targeted approach, combining efficient synthesis, selective modification, and biological evaluation, exemplifies the rational design of new quinoxaline-based compounds for diverse biological targets.

Table 1: Synthetic Strategies for Quinoxaline Derivative Diversification

| Precursor Scaffold | Reaction Type | Reagents | Resulting Derivatives | Biological Activity Investigated |

|---|---|---|---|---|

| 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide | Selective Modification | Various nucleophiles, alkylating agents | >30 new quinoxaline derivatives | Antimalarial |

| 2-Chloro-substituted O-alkylquinoxaline N-oxides | Pd-catalyzed Suzuki-Miyaura Coupling | Arylboronic acids | 2-Arylquinoxaline N-oxides | Cytotoxicity against tumor cells |

| 2-Chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide | Carbene-catalyzed Aroylation | Aromatic aldehydes, 1,3-dimethylimidazolium (B1194174) iodide | 12 new aroylquinoxaline N-oxides | Cytotoxicity against tumor cells |

The "Privileged Structure" Concept in Quinoxaline-Based Ligand Design

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, distinct biological targets. ufrj.brnih.gov This concept is valuable because scaffolds with such properties can serve as a foundation for developing libraries of compounds with diverse pharmacological activities. The benzodiazepine (B76468) nucleus is a classic example, recognized for its ability to mimic peptide beta-turns. nih.gov

The quinoxaline ring system, along with other nitrogen-containing heterocycles like quinoline (B57606) and indole, is considered a privileged scaffold. ufrj.br Its prevalence in a wide range of biologically active compounds underscores its utility in ligand design. The rigid, aromatic nature of the quinoxaline core provides a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with various protein receptors.

Halogenated quinoxalines are particularly effective as privileged scaffolds. The number, position, and type of halogen substituents can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. chemrxiv.org For instance, the chlorine atoms at the 2- and 3-positions of a quinoxaline core, as seen in 2,3-dichloroquinoxaline (B139996), act as efficient electrophilic sites for nucleophilic substitution reactions. researchgate.net This reactivity allows for the systematic introduction of a wide array of substituents, enabling chemists to rapidly generate a library of analogues to probe the structure-activity relationships (SAR) for different biological targets. This inherent chemical versatility, combined with the core scaffold's favorable binding characteristics, solidifies the status of halogenated quinoxalines as privileged structures in modern drug discovery. ufrj.brchemrxiv.org

Materials Science Applications of Halogenated Quinoxalines

Crystal Engineering and Polymorphism of Halogenated Quinoxaline Systems

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org In halogenated organic compounds like this compound, non-covalent interactions such as π–π stacking and halogen bonding are crucial in dictating the packing of molecules in the crystal lattice.

The presence of multiple halogen atoms (chlorine and fluorine) on the quinoxaline framework provides opportunities for a variety of directional intermolecular interactions. Fluorine, in particular, can participate in so-called πF–πF stacking interactions, which have been exploited as a strategy in crystal engineering. rsc.org The electron-deficient aromatic ring of the quinoxaline system, further polarized by the electron-withdrawing halogen atoms, can engage in favorable π-stacking interactions with electron-rich aromatic systems or with other quinoxaline molecules.

The specific arrangement of these interactions can lead to the formation of different crystalline forms, or polymorphs, of the same compound. Each polymorph can have distinct physical properties, including solubility, melting point, and stability, which are critical in materials science and pharmaceutical development. While the specific crystal structure of this compound is not detailed in the provided search results, the principles of crystal engineering suggest that its solid-state structure will be heavily influenced by a network of halogen-based and π-stacking interactions.

Table 2: Potential Intermolecular Interactions in Halogenated Quinoxaline Crystals

| Interaction Type | Description | Potential Significance |

|---|---|---|

| π–π Stacking | Attraction between the electron clouds of adjacent aromatic quinoxaline rings. | Governs the layered packing of molecules. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic atom (e.g., N, O). | Provides directionality and strength to the crystal lattice. |

| πF–πF Stacking | Stacking interactions involving fluorinated aromatic rings. rsc.org | A specific and persistent interaction used to control supramolecular assembly. rsc.org |

| C–H···N/Cl/F Hydrogen Bonding | Weak hydrogen bonds between a carbon-bound hydrogen and a nearby nitrogen or halogen atom. | Contributes to the overall stability and fine-tuning of the crystal packing. |

Luminescent and Photophysical Properties of Functionalized Quinoxalines

Quinoxaline derivatives are a well-established class of N-heterocyclic fluorophores, valued for their fluorescence activities. researchgate.net The core quinoxaline structure, with its extensive π-conjugation, forms the basis for this luminescence, which can be finely tuned by the introduction of various functional groups. researchgate.net

The photophysical properties of these compounds are highly sensitive to the electronic nature of their substituents. Research on related systems shows that replacing a 6,7-difluoroquinoxaline (B3116332) core with a 6-cyanoquinoxaline core can increase the two-photon absorption cross-section by more than tenfold. researchgate.net This demonstrates that strategic functionalization can dramatically enhance specific optical properties. Furthermore, many quinoxaline derivatives exhibit positive emission solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. researchgate.net

Some functionalized quinoxalines also display aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.net The photophysical behavior of these materials makes them promising candidates for applications in chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs). For example, a synthesized 6-chloro-2,3-di(pyridin-2-yl)quinoxaline was shown to act as a pink fluorophore in a peroxyoxalate chemiluminescence system, highlighting its potential for use as a medical marker. researchgate.net

Table 3: Photophysical Properties of Selected Functionalized Quinoxalines

| Quinoxaline Derivative Type | Key Feature | Observed Property | Potential Application |

|---|---|---|---|

| 6-Chloro-2,3-di(pyridin-2-yl)quinoxaline | Pink fluorophore in acetonitrile | Emission maxima at 607 and 653 nm in DMF. researchgate.net | Chemiluminescence systems, medical markers. researchgate.net |

| V-shaped 2,3-bis(5-arylthien-2-yl)quinoxalines | Donor-π-Acceptor structure | Positive emission solvatochromism. researchgate.net | Molecular probes, advanced materials. |

| 6,7-Difluoroquinoxalines | Mechanically sensitive | Changes in emission maxima or intensity upon mechanical stimulation. researchgate.net | Mechanochromic sensors. |

| Carbazolyl-containing chromophores | Two-photon absorption | Enhanced two-photon excited fluorescence. researchgate.net | Bio-imaging. |

Coordination Chemistry and Metal Complex Formation with Quinoxaline Ligands

Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. libretexts.orglibretexts.org The metal acts as a Lewis acid (electron-pair acceptor), while the ligands, which must possess at least one lone pair of electrons, act as Lewis bases (electron-pair donors). msu.edu Nitrogen-containing heterocyclic compounds like quinoxaline are excellent ligands due to the lone pair of electrons on their nitrogen atoms.

A metal complex consists of the central metal ion bonded to its ligands, forming a "coordination sphere." msu.eduncert.nic.in The number of donor atoms directly bonded to the metal is its coordination number, which, along with the nature of the metal and ligands, determines the geometry of the complex (e.g., octahedral, tetrahedral, square planar). ncert.nic.in

Quinoxalines can act as monodentate or bidentate ligands. In a monodentate fashion, one of the pyrazine (B50134) nitrogen atoms coordinates to the metal center. If the substituents at the 2- and 3-positions also contain donor atoms, the quinoxaline derivative can act as a bidentate or even polydentate chelating agent, forming a more stable ring structure with the metal ion. nih.gov The stability and properties of the resulting metal complex depend on factors such as the charge and size of the metal ion and the steric and electronic properties of the quinoxaline ligand. nih.gov The formation of such complexes can alter the photophysical and electrochemical properties of the quinoxaline ligand, leading to applications in catalysis, sensing, and materials science.

Table 4: Principles of Quinoxaline-Metal Coordination

| Component | Role in Complexation | Key Characteristics |

|---|---|---|

| Quinoxaline Ligand | Lewis Base (electron donor) | Contains nitrogen atoms with lone pairs available for coordination. Can be functionalized to create polydentate chelating agents. |

| Metal Ion | Lewis Acid (electron acceptor) | Typically a transition metal ion (e.g., Fe, Co, Ni, Cu, Pt, Pd). Possesses empty orbitals to accept electron pairs. msu.edu |

| Coordination Sphere | The central metal and its directly bonded ligands. ncert.nic.in | Can be neutral, cationic, or anionic. |

| Coordination Number | Number of ligand donor atoms bonded to the metal. ncert.nic.in | Common numbers range from 2 to 9, with 4 and 6 being very common for transition metals. libretexts.orglibretexts.org |

Future Directions and Emerging Trends in 2,3,6 Trichloro 7 Fluoroquinoxaline Research

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Quinoxalines

The traditional synthesis of quinoxalines often involves the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. mtieat.org For halogenated variants like 2,3,6-trichloro-7-fluoroquinoxaline, established routes may rely on starting materials like 4-chloro-5-fluoro-1,2-phenylenediamine and reagents such as phosphorus oxychloride. google.com However, the future of organic synthesis is increasingly focused on sustainability, emphasizing atom economy, reduced waste, and the use of less hazardous materials. mtieat.orgrsc.org

Emerging trends in quinoxaline (B1680401) synthesis that could be applied to this compound include:

Catalysis with Earth-Abundant Metals: Research has demonstrated the use of catalysts based on earth-abundant metals like manganese for the sustainable synthesis of quinoxalines. acs.org These methods, which can proceed via acceptorless dehydrogenative coupling (ADC) of diols and diamines, generate hydrogen gas and water as the only byproducts, making them environmentally benign. rsc.orgacs.org

Photocatalysis and Catalyst-Free Methods: Visible-light-mediated or catalyst-free photoinduced processes represent a significant step towards green chemistry. mtieat.orgtandfonline.com These techniques avoid the need for metal catalysts and often proceed under mild conditions, offering a valuable alternative for constructing the quinoxaline scaffold. mtieat.org

Use of Greener Solvents: A major push in sustainable chemistry is the replacement of traditional organic solvents with water or other eco-friendly alternatives. mtieat.org Future methodologies will likely focus on adapting quinoxaline synthesis to these solvent systems to minimize environmental impact. rsc.org

Adopting these modern strategies could lead to more efficient, cost-effective, and environmentally responsible pathways for producing this compound and related halogenated compounds.

Advanced Computational Modeling for Structure-Function Elucidation and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict molecular properties and reaction outcomes before undertaking extensive lab work. For complex molecules like halogenated quinoxalines, computational modeling offers profound insights into their structure and potential functions. kfupm.edu.sad-nb.info

Key applications of computational modeling in quinoxaline research include:

Structure and Stability Analysis: Techniques like Density Functional Theory (DFT) are used to analyze the stabilizing interactions, such as hydrogen and halogen bonds, that govern the crystal structures of quinoxaline derivatives. rsc.org This understanding is crucial for crystal engineering and developing materials with desired physical properties.

Prediction of Electronic Properties: Quinoxalines are widely studied for their applications in electronic materials. d-nb.inforesearchgate.net Computational screening using DFT can predict optoelectronic properties, helping to design and select promising candidates for organic light-emitting diodes (OLEDs) or organic photovoltaics. d-nb.info

Elucidating Biological Activity: In medicinal chemistry and agrochemistry, molecular docking and other computational methods are used to model the interaction between quinoxaline derivatives and biological targets like enzymes or receptors. researchgate.netekb.eg This can predict binding affinity and guide the design of more potent and selective agents, such as herbicides or pharmaceuticals. researchgate.net

For this compound, these in silico approaches can be used to predict its reactivity, electronic bandgap, and potential as a ligand for various biological targets, thereby guiding its experimental investigation and application.

| Computational Method | Application Area | Research Goal | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Materials Science | Analyze crystal packing and stabilizing interactions. | rsc.org |

| DFT | Materials Science | Screen candidates and tune optoelectronic properties for organic electronics. | d-nb.info |

| Molecular Docking & DFT | Herbicide Development | Investigate molecular interactions with target enzymes (e.g., PPO). | researchgate.net |

| Quantum Mechanics-based Tests (QM-ORSA) | Medicinal Chemistry | Evaluate free radical scavenging and antioxidant activity. | rsc.org |

| Molecular Modeling | Corrosion Inhibition | Study the adsorption and corrosion inhibition performance on metal surfaces. | kfupm.edu.sa |

Exploration of New Chemical Space through Diversification of Halogenated Quinoxaline Derivatives

The presence of multiple halogen atoms on the this compound ring system provides a versatile platform for chemical modification. The chlorine atoms at the 2- and 3-positions of the quinoxaline core are particularly reactive and serve as excellent handles for introducing new functional groups through nucleophilic substitution reactions. researchgate.net This reactivity allows for the systematic exploration of new chemical space and the creation of libraries of novel compounds with diverse properties.

Future research will likely focus on diversification strategies such as:

Nucleophilic Aromatic Substitution: Reacting this compound with a wide range of nucleophiles (e.g., amines, alcohols, thiols) can yield a vast array of 2,3-disubstituted derivatives. researchgate.net This is a primary method for creating new molecular scaffolds from dichloroquinoxaline precursors.

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, such as Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. rsc.orgsioc-journal.cn These reactions are powerful tools for building molecular complexity.

Selective Functionalization: A significant challenge and area of interest is the development of methods for the regioselective substitution of the different halogen atoms. Achieving selectivity would allow for precise control over the final molecular architecture, enabling the synthesis of highly tailored compounds.

By systematically modifying the this compound core, researchers can fine-tune the molecule's electronic, physical, and biological properties for specific applications, from pharmaceuticals to advanced materials.

| Reaction Type | Precursor Type | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 2,3-Dichloroquinoxalines | Various nucleophiles (amines, etc.) | Synthesis of 2,3-disubstituted quinoxalines. | researchgate.net |

| Sonogashira Coupling | N-alkyl-3-chloroquinoxaline-2-amines | Propargyl bromide, PdCl₂(PPh₃)₂, CuI | Formation of pyrrolo[2,3-b]quinoxalines. | rsc.org |

| C-H Iodination | Pyrrolo[1,2-a]quinoxaline | N-iodo-succinimide (NIS) | Selective halogenation for further transformation. | sioc-journal.cn |

| Domino Heterocyclization | Oxirane and o-phenylenediamine (B120857) | Cs₂CO₃ | Efficient synthesis of highly functionalized quinoxalines. | researchgate.net |

Integration of Interdisciplinary Approaches in Quinoxaline Research

The true potential of specialized chemical compounds like this compound is realized through interdisciplinary research that bridges chemistry with other scientific fields. ontosight.ai The inherent properties of the quinoxaline scaffold have already led to its investigation in numerous areas. wisdomlib.orgwisdomlib.org

Emerging interdisciplinary trends for halogenated quinoxalines include:

Materials Science: Quinoxaline derivatives are known to be effective electron-transporting materials due to their electron-deficient nature. d-nb.inforesearchgate.net The high degree of halogenation in this compound could further enhance these properties, making it a target for research in organic electronics, including OLEDs, dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs). d-nb.inforesearchgate.net

Chemical Biology and Medicinal Chemistry: Quinoxalines exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orgwisdomlib.org The specific substitution pattern of this compound provides a unique electronic and steric profile that could be exploited to develop novel therapeutic agents or biological probes to investigate cellular pathways. ontosight.ai

Agrochemistry: Certain quinoxaline derivatives have been investigated as herbicides, functioning by inhibiting key plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net The unique halogenation of this compound makes it a candidate for screening and development in the search for new crop protection agents.

By fostering collaborations between synthetic chemists, materials scientists, biologists, and pharmacologists, the diverse potential applications of this compound can be systematically explored and developed.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2,3,6-Trichloro-7-fluoroquinoxaline in laboratory settings?

- Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work should be conducted in a fume hood with proper ventilation. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Safety data from structurally similar halogenated quinoxalines emphasize strict adherence to protocols for chlorinated/fluorinated compounds .

Q. Which spectroscopic and structural characterization methods are most effective for analyzing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure and halogen bonding patterns (e.g., CCDC references as in ).

- NMR spectroscopy : Use -NMR and -NMR to confirm substitution patterns and purity.

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic distribution.

- HPLC : Monitor reaction progress and purity. Reference databases like PubChem (e.g., InChI keys) ensure consistency in structural assignments .

Q. What are common synthetic routes for this compound, and how are intermediates characterized?

- Methodological Answer :

- Stepwise halogenation : Start with quinoxaline derivatives, using directed ortho-metalation or electrophilic substitution to introduce Cl/F groups.

- Cross-coupling : Employ Suzuki-Miyaura reactions for regioselective functionalization.

- Intermediate validation : Use TLC, GC-MS, and elemental analysis to track intermediates. Optimize solvent systems (e.g., DCM/THF) to minimize by-products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize synthesis yield while reducing halogenated by-products?

- Methodological Answer :

- Factorial design experiments : Systematically vary temperature, catalyst loading, and solvent polarity (e.g., DOE frameworks as in ).

- In situ monitoring : Use FTIR or Raman spectroscopy to detect reactive intermediates.

- By-product analysis : Employ GC-MS or LC-MS to identify side products (e.g., over-chlorinated species) and adjust stoichiometry. Process simulation tools (e.g., Aspen Plus) model mass transfer limitations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare studies for variables like purity (>98% by HPLC), solvent residues, or cell-line specificity (e.g., ’s anti-proliferative assays).

- Dose-response reevaluation : Test derivatives across multiple concentrations and replicate conditions from conflicting studies.

- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to assess binding affinity variations due to halogen positioning .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Solvent effect modeling : Apply COSMO-RS to simulate solvent interactions and reaction feasibility.

- Transition state analysis : Use Gaussian or ORCA to map energy barriers for proposed mechanisms (e.g., SNAr vs. radical pathways) .

Q. What experimental frameworks assess environmental persistence and toxicity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。